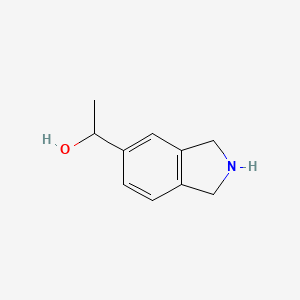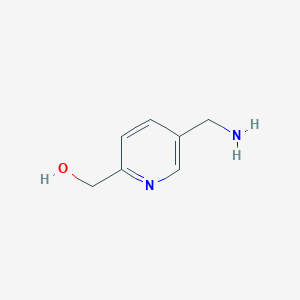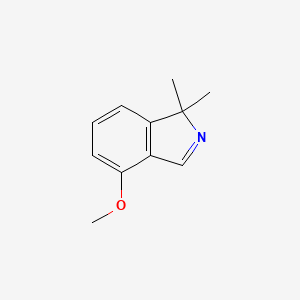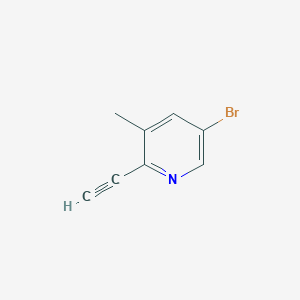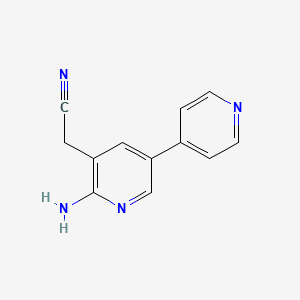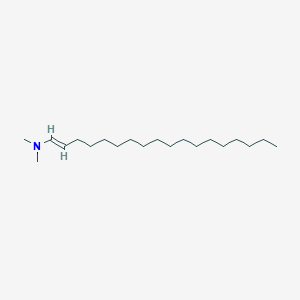
(E)-N,N-dimethyloctadec-1-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyloctadecenylamine: is an organic compound with the molecular formula C20H41N . It is also known by its IUPAC name, N,N-dimethyloctadecenylamine . This compound is a mono-constituent substance and is primarily used in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Dimethyloctadecenylamine can be synthesized through the reaction of octadecenylamine with dimethyl sulfate or methyl iodide under controlled conditions. The reaction typically involves heating the reactants in a solvent such as toluene or xylene at elevated temperatures (around 100-150°C) for several hours .
Industrial Production Methods: In industrial settings, N,N-Dimethyloctadecenylamine is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyloctadecenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or to form corresponding oxides.
Reduction: It can be reduced using reducing agents like to form primary amines.
Substitution: N,N-Dimethyloctadecenylamine can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Primary amines.
Substitution: Substituted amines.
Aplicaciones Científicas De Investigación
N,N-Dimethyloctadecenylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, lubricants, and other industrial products.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyloctadecenylamine involves its interaction with cell membranes and proteins. It can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. Additionally, it can interact with proteins, altering their structure and function .
Comparación Con Compuestos Similares
- N,N-Dimethyloctadecylamine
- N,N-Dimethyloleylamine
- Octadecen-1-amine, N,N-dimethyl
Comparison: N,N-Dimethyloctadecenylamine is unique due to its specific structure and properties. Compared to similar compounds, it has a distinct double bond in the octadecenyl chain, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where specific interactions with cell membranes or proteins are required .
Propiedades
Fórmula molecular |
C20H41N |
|---|---|
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
(E)-N,N-dimethyloctadec-1-en-1-amine |
InChI |
InChI=1S/C20H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h19-20H,4-18H2,1-3H3/b20-19+ |
Clave InChI |
HPKDERDMYRXMGT-FMQUCBEESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC/C=C/N(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCC=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


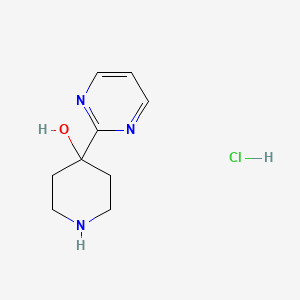
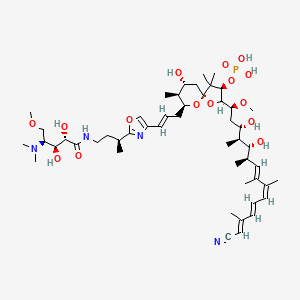
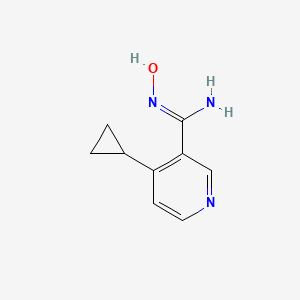
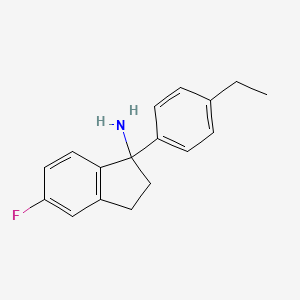
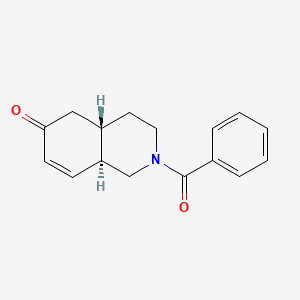
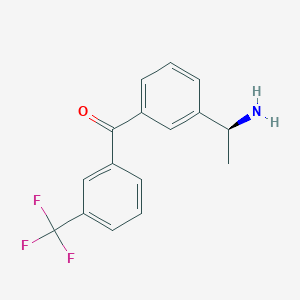
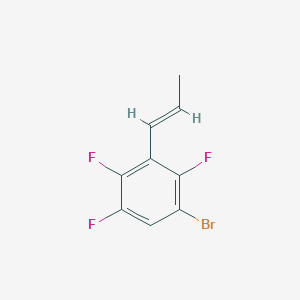
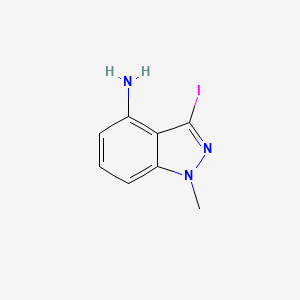
![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)
